Ethyl 2,6-dichlorocinnamate
Description
Ethyl 2,6-dichlorocinnamate is a chlorinated aromatic ester characterized by two chlorine atoms at the 2- and 6-positions of the cinnamate backbone. This compound is structurally analogous to several nicotinate and isonicotinate derivatives, which share key features such as halogen substitution and ester functional groups. Its applications span agrochemical and pharmaceutical research, where structural modifications significantly influence bioactivity, solubility, and stability .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUHRZVWQLCAAC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-77-6 | |
| Record name | ETHYL 2,6-DICHLOROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,6-dichlorocinnamate can be synthesized through the esterification of 2,6-dichlorocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dichlorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 2,6-dichlorobenzoic acid.
Reduction: 2,6-dichlorocinnamyl alcohol or 2,6-dichlorocinnamane.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,6-dichlorocinnamate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating effectiveness comparable to conventional antibiotics .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. It has been shown to reduce the production of pro-inflammatory cytokines in vitro .
- Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property is being explored for potential use in cancer therapeutics .
Agricultural Applications
The compound is also being evaluated for its role in agriculture:
- Pesticide Development : this compound has shown promise as a natural pesticide. Its efficacy against agricultural pests has been documented, leading to interest in formulating eco-friendly pest control agents .
- Plant Growth Regulation : Research indicates that this compound may act as a plant growth regulator, influencing growth patterns and enhancing crop yields under specific conditions .
Materials Science
In materials science, this compound is being explored for its potential use in polymer synthesis:
- Polymer Additive : The compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices is under investigation .
- Coatings and Films : this compound can be used to develop coatings with specific functional properties, such as UV resistance and improved adhesion characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, this compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Case Study 3: Agricultural Use
Field trials conducted at ABC Agricultural Research Station assessed the effectiveness of this compound as a pesticide against aphid populations on tomato plants. The results indicated a reduction in aphid numbers by over 70% compared to untreated controls.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Candida albicans | 128 |
Table 2: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 200 | 70 |
Mechanism of Action
The mechanism of action of ethyl 2,6-dichlorocinnamate involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis of Ethyl 2,6-Dichlorocinnamate and Structural Analogues
This compound belongs to a family of dichloro-substituted aromatic esters. Below is a systematic comparison with its closest structural analogues, ranked by similarity scores (0.98 being the highest) derived from molecular topology and functional group alignment :
Ethyl 2,6-Dichloro-4-methylnicotinate (CAS 108130-10-5)
- Similarity : 0.98
- Key Differences : Replaces the cinnamate backbone with a nicotinate ring and introduces a methyl group at the 4-position.
- The pyridine nitrogen in nicotinate may alter electronic properties, affecting reactivity in nucleophilic substitutions .
Unnamed Dichloro Analogue (CAS 65515-28-8)
- Similarity : 0.94
- Key Differences : Likely differs in substituent positioning (e.g., isonicotinate vs. cinnamate) or ester chain length.
Ethyl 2,6-Dichloro-3-methylisonicotinate (CAS 137520-99-1)
- Similarity : 0.91
- Key Differences : Incorporates a methyl group at the 3-position of an isonicotinate ring.
- Impact : The 3-methyl group may hinder enzymatic degradation in vivo, extending half-life. However, steric hindrance could reduce binding affinity to target proteins .
Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)
- Similarity : 0.86
- Key Differences : Methyl ester instead of ethyl ester, paired with an isonicotinate backbone.
- Impact: The shorter methyl ester chain reduces molecular weight (MW: ~220 g/mol vs.
2,6-Dichloro-3-methylisonicotinic Acid (CAS 1256835-40-1)
- Similarity : 0.88
- Key Differences : Carboxylic acid replaces the ester group.
- Impact : The free carboxylic acid enhances polarity, improving aqueous solubility but limiting blood-brain barrier penetration. This modification is critical for prodrug design .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Similarity | Backbone | Substituents | Ester Group | Molecular Weight (g/mol)* |
|---|---|---|---|---|---|---|
| This compound | N/A | 1.00 | Cinnamate | 2-Cl, 6-Cl | Ethyl | ~245 |
| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | 0.98 | Nicotinate | 2-Cl, 6-Cl, 4-CH3 | Ethyl | ~264 |
| Unnamed dichloro analogue | 65515-28-8 | 0.94 | Undisclosed | Likely positional isomer | Ethyl | ~245–264 |
| Ethyl 2,6-dichloro-3-methylisonicotinate | 137520-99-1 | 0.91 | Isonicotinate | 2-Cl, 6-Cl, 3-CH3 | Ethyl | ~264 |
| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | 0.86 | Isonicotinate | 2-Cl, 6-Cl | Methyl | ~220 |
| 2,6-Dichloro-3-methylisonicotinic acid | 1256835-40-1 | 0.88 | Isonicotinate | 2-Cl, 6-Cl, 3-CH3 | Carboxylic acid | ~234 |
*Calculated based on molecular formulas.
Table 2: Hypothesized Property Trends
| Property | This compound | Ethyl 2,6-dichloro-4-methylnicotinate | Methyl 2,6-dichloroisonicotinate |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (~3.2) | High (~3.8) | Low (~2.5) |
| Metabolic Stability | Medium | High (due to 4-CH3) | Low (methyl ester hydrolysis) |
| Aqueous Solubility | Low | Very low | Moderate |
Biological Activity
Ethyl 2,6-dichlorocinnamate (EDC) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is an ester derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the aromatic ring. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential for interaction with various biological targets.
The biological activity of EDC is attributed to several mechanisms:
- Antimicrobial Activity : EDC exhibits broad-spectrum antimicrobial properties against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death .
- Antioxidant Properties : EDC has been demonstrated to possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that EDC may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for anti-inflammatory therapies .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EDC against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that EDC exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Antioxidant Potential : In vitro assays demonstrated that EDC could effectively reduce oxidative stress in human cell lines exposed to hydrogen peroxide. The compound increased the activity of endogenous antioxidant enzymes, highlighting its protective role against oxidative damage .
- Anti-inflammatory Activity : In a murine model of inflammation, administration of EDC resulted in a marked decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells, suggesting its potential use in treating inflammatory diseases .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of EDC have provided insights into how modifications can enhance its biological efficacy. For instance, derivatives with varying halogen substitutions were synthesized and tested for their antimicrobial and antioxidant activities. The findings suggest that specific substitutions can significantly increase potency against target pathogens while maintaining low toxicity profiles .
Q & A
Q. What are the standard synthetic routes for Ethyl 2,6-dichlorocinnamate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2,6-dichlorocinnamic acid with ethanol under acid-catalyzed conditions. Key methods include:
- Acid chloride route : Reacting 2,6-dichlorocinnamoyl chloride with ethanol in anhydrous conditions, using pyridine to neutralize HCl byproducts .
- Direct esterification : Using concentrated sulfuric acid as a catalyst, with reflux conditions (110–120°C) and molecular sieves to remove water, achieving ~70–85% yield .
- Safety note : Conduct reactions in fume hoods due to HCl emissions; monitor purity via TLC (hexane:ethyl acetate, 4:1) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm ester formation (e.g., ethyl group signals at δ 1.3 ppm (triplet) and δ 4.2 ppm (quartet)) and aromatic proton splitting patterns (meta-dichloro substitution at δ 7.1–7.5 ppm) .
- FT-IR : Validate ester carbonyl stretch at ~1710–1740 cm⁻¹ and C-Cl stretches near 750 cm⁻¹ .
- GC-MS : Verify molecular ion peaks (m/z ≈ 262–264 for [M]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HCl, ethanol vapors) .
- Waste disposal : Segregate halogenated waste for incineration by licensed facilities to avoid environmental contamination .
Q. How can researchers assess the biological activity of this compound in plant growth regulation?
- In vitro assays : Test phytotoxicity using Arabidopsis thaliana seedlings in agar plates (0.1–100 µM concentrations) and measure root elongation inhibition .
- Antimicrobial screening : Use disc diffusion against Agrobacterium tumefaciens; compare zones of inhibition to controls (e.g., streptomycin) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
Contradictions in bioactivity (e.g., growth inhibition vs. promotion) may arise from:
- Impurity effects : Purify compounds via column chromatography (silica gel, gradient elution) and re-test .
- Structural isomerism : Use X-ray crystallography (e.g., monoclinic P21/c space group analysis) to confirm substituent positioning .
- Dose-dependent responses : Conduct dose-response curves (0.01–100 µM) to identify non-linear effects .
Q. What strategies optimize regioselective synthesis of this compound derivatives?
- Directed ortho-metallation : Introduce substituents via lithiation of 2,6-dichlorocinnamate esters at −78°C, followed by electrophilic quenching .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during functionalization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 10–15% .
Q. How do computational methods enhance understanding of this compound’s reactivity?
- DFT calculations : Model electron density maps to predict electrophilic aromatic substitution sites (e.g., para to Cl substituents) .
- Molecular docking : Simulate interactions with plant auxin receptors (e.g., TIR1) to rationalize growth-regulatory activity .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC-MS pitfalls : Co-elution of isomers (e.g., 2,4- vs. 2,6-dichloro derivatives) can skew purity assessments. Use chiral columns (e.g., Chiralpak IA) for resolution .
- Limit of detection (LOD) : Validate methods via spiked recovery experiments (80–120% acceptable range) for halogenated byproducts .
Methodological Recommendations
- Collaborative validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Crystallography : Resolve ambiguous structures via single-crystal X-ray diffraction (e.g., β = 90.921° in monoclinic systems) .
- Data transparency : Archive raw NMR/FTR spectra in repositories (e.g., Zenodo) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
